2-Naphthaleneacetamide CAS number and molecular weight
2-Naphthaleneacetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-Naphthaleneacetamide, a synthetic organic compound of interest in various scientific domains. While its isomer, 1-Naphthaleneacetamide, has been extensively studied and commercialized, primarily as a plant growth regulator, the 2-isomer remains a subject of more specialized research. This document aims to consolidate the available technical data on 2-Naphthaleneacetamide, offering insights into its chemical properties, synthesis, and potential applications, thereby serving as a valuable resource for professionals in research and development.
Core Compound Identification and Properties
2-Naphthaleneacetamide is a derivative of naphthalene, featuring an acetamide group attached to the second position of the naphthalene ring.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 36660-46-5 | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| IUPAC Name | 2-(naphthalen-2-yl)acetamide | [1] |
| Synonyms | 2-(2-naphthyl)acetamide, β-Naphthylacetamide | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Naphthaleneacetamide is crucial for its application in experimental settings.
| Property | Value | Source |
| Melting Point | 141-143 °C (for the related 2-Naphthaleneacetic acid) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for 2-Naphthaleneacetamide are not widely published, a common and logical laboratory-scale synthesis involves the amidation of its corresponding carboxylic acid, 2-Naphthaleneacetic acid.
Conceptual Synthesis Pathway
The conversion of 2-Naphthaleneacetic acid to 2-Naphthaleneacetamide is a standard amidation reaction. This process typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by ammonia or an ammonia equivalent.
Caption: Conceptual synthesis of 2-Naphthaleneacetamide.
General Laboratory Protocol for Amidation
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Activation of Carboxylic Acid : Dissolve 2-Naphthaleneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the conversion to the acyl chloride is complete.
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Amidation : The resulting solution containing the 2-naphthylacetyl chloride intermediate is then slowly added to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.
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Work-up and Purification : After the reaction is complete, the mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Naphthaleneacetamide.
Applications and Biological Activity
The biological activity of 2-Naphthaleneacetamide is not as well-documented as its 1-isomer. However, based on the known activities of related compounds, its potential applications can be inferred.
Plant Growth Regulation
The most prominent application of naphthalene-based acetic acids and their derivatives is in agriculture as plant growth regulators. While 1-Naphthaleneacetic acid (1-NAA) and 1-Naphthaleneacetamide (1-NAAm) are widely used for promoting root formation and as fruit thinning agents, the activity of the 2-isomers is generally considered to be lower.[4]
A comparative study on the effects of 1- and 2-isomers of naphthalene acetamide and naphthalene acetic acid on plants revealed that while both isomers of the acetamide can induce cell elongation, the 1-isomer is significantly more potent.[5] The study also noted that 2-naphthalene acetamide was less effective in inducing nastic movements in plants compared to its corresponding acid.[5]
Research Chemical and Synthetic Intermediate
2-Naphthaleneacetamide serves as a valuable research chemical and an intermediate in organic synthesis. Its naphthalene core and reactive acetamide group make it a suitable precursor for the synthesis of more complex molecules, including potential drug candidates. The naphthalene moiety is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.
Potential in Drug Development
While there is limited direct evidence for the therapeutic applications of 2-Naphthaleneacetamide, the naphthalene scaffold is present in numerous approved drugs. Further research into the biological activities of 2-Naphthaleneacetamide and its derivatives could uncover novel therapeutic uses.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Naphthaleneacetamide.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Naphthaleneacetamide is classified as follows:
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Source:[1]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
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Personal Protective Equipment :
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Eye/Face Protection : Wear chemical safety goggles.
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Skin Protection : Wear protective gloves and a lab coat.
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Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
While specific protocols for 2-Naphthaleneacetamide are scarce, methodologies for the analysis of the closely related 1-Naphthaleneacetamide can be adapted.
Analytical Determination by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trace amounts of 2-Naphthaleneacetamide in various matrices.
General Workflow:
